N-allyl-2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetamide
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Overview
Description
N-allyl-2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C15H18ClN3O2 and its molecular weight is 307.78. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Potentials
A study demonstrated the synthesis of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, including structures related to N-allyl-2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetamide. These compounds were evaluated for their antimicrobial and anticancer activities. Some displayed significant antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole, while one compound exhibited notable anticancer activity, although less than standard drugs like 5-fluorouracil. Molecular docking studies suggested good anticancer potency for certain compounds, indicating potential for rational drug design for anticancer molecules (Mehta et al., 2019).
Mechanism of Action
Target of Action
The compound, also known as 2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxo-N-(prop-2-en-1-yl)acetamide, primarily targets the 5-hydroxytryptamine receptor 2A (5-HT2A) . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin, also known as 5-hydroxytryptamine (5-HT). It is implicated in a range of physiological and pathological conditions such as mood and anxiety disorders .
Mode of Action
The compound interacts with its target, the 5-HT2A receptor, by binding to it. This binding can alter the receptor’s activity, influencing the transmission of serotonin signals . The exact nature of these changes depends on the specific characteristics of the compound, including its affinity for the receptor and its efficacy in activating or inhibiting the receptor’s function .
Biochemical Pathways
The interaction of the compound with the 5-HT2A receptor affects the serotonin signaling pathway. Serotonin is a key neurotransmitter involved in a variety of functions, including mood regulation, appetite, and sleep. Alterations in serotonin signaling can therefore have widespread effects on physiological function .
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific interactions with the 5-HT2A receptor and the subsequent alterations in serotonin signaling. These effects can include changes in neuronal firing rates, synaptic plasticity, and neural circuit function .
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxo-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-2-6-17-14(20)15(21)19-9-7-18(8-10-19)13-5-3-4-12(16)11-13/h2-5,11H,1,6-10H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLVDURQHJVKPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.